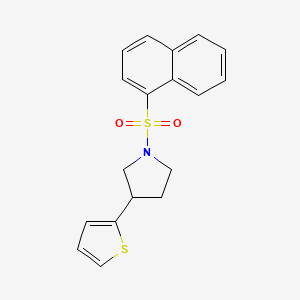

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

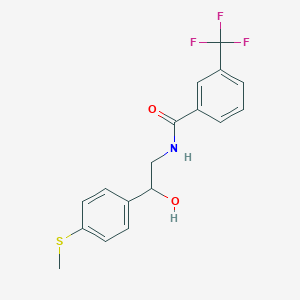

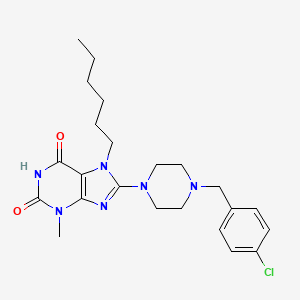

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine, also known as NS8593, is a small molecule that has gained significant interest in scientific research due to its potential as a therapeutic agent. NS8593 belongs to the class of compounds known as ion channel modulators, which have been shown to have a wide range of applications in the treatment of various diseases.

科学的研究の応用

Organocatalysis

One notable application of related compounds involves organocatalysis. For instance, a study detailed the use of a catalyst bearing both a pyrrolidine and a sulfone moiety for the highly stereoselective Michael addition of ketones to nitroolefins. This catalyst shows remarkable catalytic activity, yielding products with high efficiency and stereoselectivity on water without the need for additives (S. Syu, Tzu-Ting Kao, & Wenwei Lin, 2010).

Chemosensors

Compounds with structural similarities have been synthesized and characterized for their molecular recognition abilities towards transition metal ions. These compounds exhibit significant selectivity towards Cu2+ ions, changing color upon complexation, which is crucial for chemosensor applications (Prajkta Gosavi-Mirkute et al., 2017).

Conducting Polymers

Derivatives of bis(pyrrol-2-yl) arylenes, including compounds similar to the mentioned chemical, have been synthesized for their low oxidation potential and stable conducting properties. These findings highlight their potential in electronic materials and devices (G. Sotzing et al., 1996).

Organocatalyst Characterization

Another research area includes the complete NMR assignment of derivatives serving as organocatalysts for asymmetric Michael addition, aiding in understanding the catalyzing mechanism and structural analysis of similar compounds (Cui Yan-fang, 2008).

特性

IUPAC Name |

1-naphthalen-1-ylsulfonyl-3-thiophen-2-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S2/c20-23(21,18-9-3-6-14-5-1-2-7-16(14)18)19-11-10-15(13-19)17-8-4-12-22-17/h1-9,12,15H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDKWHZGRXRMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-ylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)

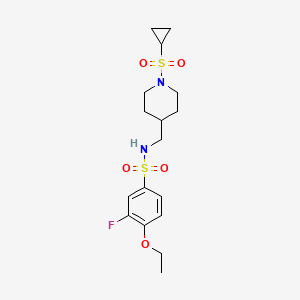

![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)